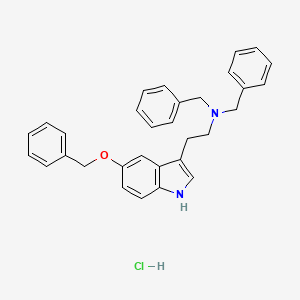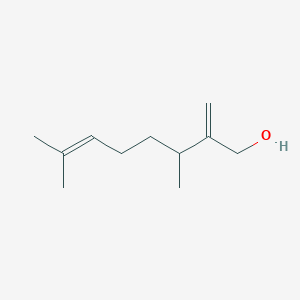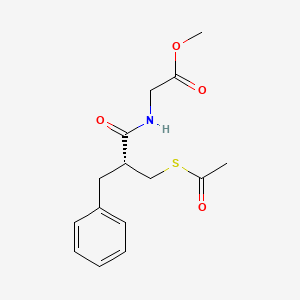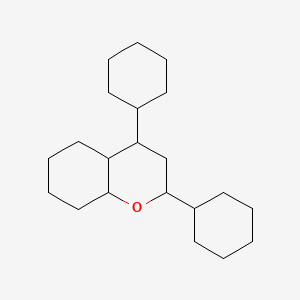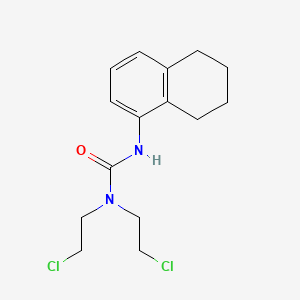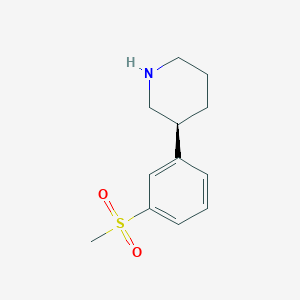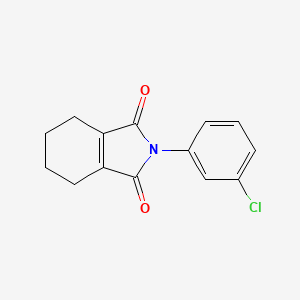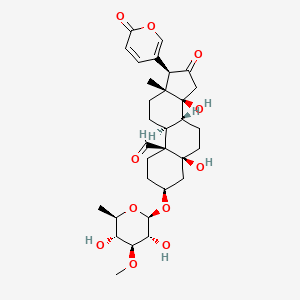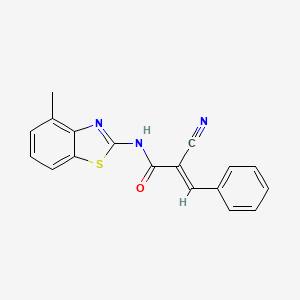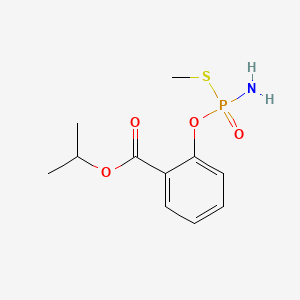
Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes a 4-methylphenyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of this oxadiazole derivative with 4-methoxyphenyl isocyanate under controlled conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxadiazole N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxadiazole derivatives.
科学的研究の応用
Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-N-methyl-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, Acetamide, N-(4-((5-((4-methylphenyl)amino)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)- is unique due to the presence of the 1,3,4-oxadiazole ring and the 4-methylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
151392-13-1 |
|---|---|
分子式 |
C18H18N4O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
N-[4-[[5-(4-methylanilino)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-3-5-15(6-4-12)20-18-22-21-17(25-18)11-24-16-9-7-14(8-10-16)19-13(2)23/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22) |
InChIキー |
LDKBEXFVGUHDJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NN=C(O2)COC3=CC=C(C=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


